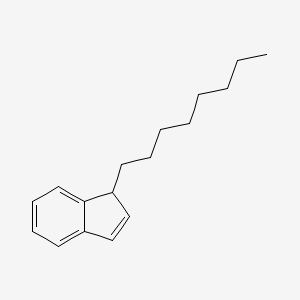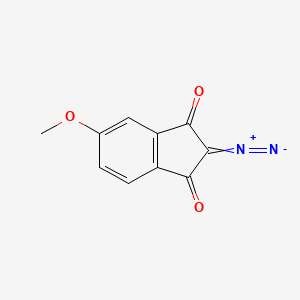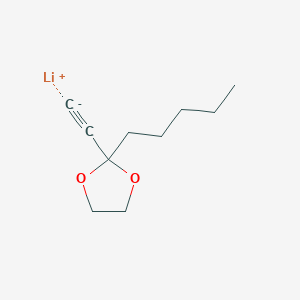
lithium;2-ethynyl-2-pentyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane is a specialized organic compound that features a lithium ion coordinated with a 2-ethynyl-2-pentyl-1,3-dioxolane ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-ethynyl-2-pentyl-1,3-dioxolane typically involves the reaction of 2-ethynyl-2-pentyl-1,3-dioxolane with a lithium reagent. One common method is to use lithium diisopropylamide (LDA) as a base to deprotonate the alkyne, followed by coordination with the dioxolane ligand. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial. Solvent selection and purification steps are also optimized to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be performed using hydride donors, such as lithium aluminum hydride, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups into the dioxolane ring.
科学研究应用
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which lithium;2-ethynyl-2-pentyl-1,3-dioxolane exerts its effects involves the coordination of the lithium ion with the dioxolane ligand. This coordination can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or interacting with other molecular structures in biological systems.
相似化合物的比较
Similar Compounds
- Lithium;2-ethynyl-2-methyl-1,3-dioxolane
- Lithium;2-ethynyl-2-ethyl-1,3-dioxolane
- Lithium;2-ethynyl-2-propyl-1,3-dioxolane
Uniqueness
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane is unique due to its specific pentyl substituent, which can influence its solubility, reactivity, and overall stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications where these properties are critical.
属性
CAS 编号 |
110258-84-9 |
|---|---|
分子式 |
C10H15LiO2 |
分子量 |
174.2 g/mol |
IUPAC 名称 |
lithium;2-ethynyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H15O2.Li/c1-3-5-6-7-10(4-2)11-8-9-12-10;/h3,5-9H2,1H3;/q-1;+1 |
InChI 键 |
MHOZNYVYVBLWCT-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCCCCC1(OCCO1)C#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






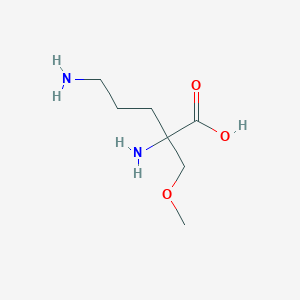
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
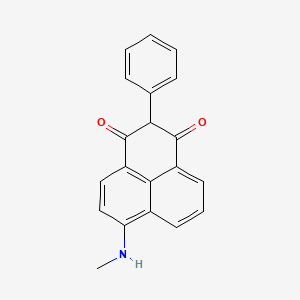
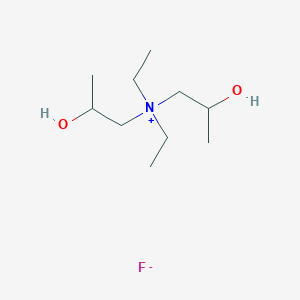
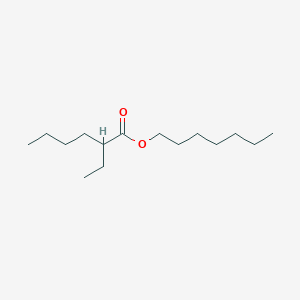
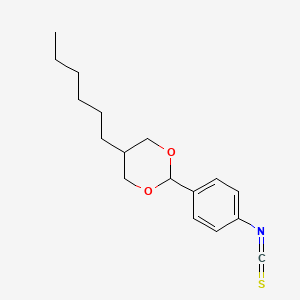

![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
